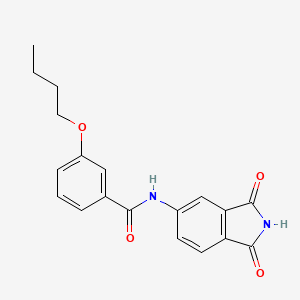

3-丁氧基-N-(1,3-二氧代异吲哚-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

绿色合成和自由基清除活性

Milovanović 等人 (2020) 的一项研究强调了在水中通过超声波辐射绿色合成苯甲酰胺-二氧代异吲哚衍生物,而无需催化剂。这种环保方法产生的化合物具有显着的抗氧化潜力,通过 DPPH 测试评估,表明它们在活细胞中作为抗氧化剂的潜力 (Milovanović 等,2020)。

用于钴(II)离子的荧光化学传感器

Liu 等人 (2019) 开发了一种基于 1,8-萘酰亚胺衍生物的高选择性荧光化学传感器,用于检测生物环境中的钴(II)离子。这种化学传感器展示了开启荧光增强和视觉比色响应,毒性低且细胞渗透性好,使其适用于活细胞成像 (Liu 等,2019)。

抗癌药物开发

Mokesch 等人 (2015) 合成了一系列 1,3-二氧代茚满-2-羧酰胺基配合物,旨在结合半夹心配合物的优点和配体支架的拓扑异构酶抑制特性。这些化合物在人类癌细胞系中进行了细胞毒性测试,显示出有希望的体外活性,并有可能作为新型有机金属抗癌药物 (Mokesch 等,2015)。

抗癫痫活性

Asadollahi 等人 (2019) 对带有氨基酸共轭苯胺的新型邻苯二甲酰亚胺衍生物的研究揭示了它们的抗癫痫活性。这些化合物通过绿色化学方法合成,在雄性小鼠中显示出显着的癫痫发作潜伏期,表明在抗癫痫药物开发中进一步研究的潜力 (Asadollahi 等,2019)。

作用机制

Target of Action

It is known that isoindoline-1,3-dione derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that isoindoline-1,3-dione derivatives can exhibit diverse chemical reactivity, which may result in various interactions with their targets .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . This suggests that these compounds could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives can be used in the synthesis of certain drugs , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that isoindoline-1,3-dione derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the synthesis of isoindoline-1,3-dione derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . This suggests that the action of these compounds could potentially be influenced by a variety of environmental factors.

生化分析

Biochemical Properties

It has been found that similar compounds have shown significant inhibition of strand transfer by HIV-1 integrase . This suggests that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide may interact with enzymes such as HIV-1 integrase, potentially inhibiting its function .

Cellular Effects

Similar compounds have shown to exhibit anticancer activity against various cancer cell lines . This suggests that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have shown to interact with the active site of enzymes such as HIV-1 integrase . This suggests that 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEILZJSOXXFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)

![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)

![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)

![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)

![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)